molecular formula C13H19N3O2 B6581995 N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1208685-16-8

N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B6581995
CAS RN: 1208685-16-8
M. Wt: 249.31 g/mol
InChI Key: ZAYSUKYMVCBWEY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide, also known as NM-6-OH-PZA, is a synthetic derivative of the naturally occurring compound pyridazinone. This compound has been studied in recent years due to its potential therapeutic applications. NM-6-OH-PZA has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Furthermore, it has been found to have beneficial effects on the cardiovascular system, as well as on the central nervous system.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to have beneficial effects on the cardiovascular system, as well as on the central nervous system. N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by inhibiting the production of pro-inflammatory cytokines. In addition, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to reduce the production of reactive oxygen species (ROS), which can damage cells.
Biochemical and Physiological Effects
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to reduce the expression of adhesion molecules, which are involved in the inflammatory response. Furthermore, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to reduce the production of ROS and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The use of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide in laboratory experiments has several advantages. Firstly, it is a relatively simple compound to synthesize and is readily available. Secondly, it is stable and can be stored for extended periods of time. Lastly, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to have a variety of beneficial effects on various biochemical and physiological processes.
However, there are some limitations to the use of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide in laboratory experiments. Firstly, the exact mechanism of action of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide is not fully understood. Secondly, the effects of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide on humans have not been studied in detail. Lastly, the effects of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide on long-term physiological processes have not been fully explored.

Future Directions

There are several potential future directions for N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide research. Firstly, further studies are needed to better understand the exact mechanism of action of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide. Secondly, further studies are needed to explore the potential therapeutic applications of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide, such as its potential use in the treatment of neurodegenerative diseases. Thirdly, further studies are needed to explore the potential effects of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide on long-term physiological processes, such as its effects on aging. Fourthly, further studies are needed to explore the potential side effects of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide. Lastly, further studies are needed to explore the potential use of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide in combination with other compounds, such as drugs or dietary supplements.

Synthesis Methods

N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been synthesized in several different ways. The most common method involves the reaction of cyclohexanone and methylenebisacrylamide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields a mixture of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide and its isomer, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-3(6H)-yl)acetamide (NM-3-OH-PZA). The two compounds can then be separated using column chromatography.

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15(11-6-3-2-4-7-11)13(18)10-16-12(17)8-5-9-14-16/h5,8-9,11H,2-4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYSUKYMVCBWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide

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